Enzymatic Inhibition Potency of a Structurally Proximal Analog Bearing the Identical 5-Bromo-2-chloro-Benzamide Fragment
Although direct enzymatic data for CAS 391863-11-9 remain unpublished, the closely related analog 5-bromo-2-chloro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide—which shares the identical 5-bromo-2-chloro-benzamide warhead—displays an IC₅₀ of 0.01 µM against recombinant Entamoeba histolytica adenosine 5′-phosphosulfate (APS) kinase at pH 8.0 and 37 °C [1]. The target compound replaces the sulfanyl group at the thiadiazole 5-position with a 4-fluorophenyl ring, a modification anticipated to enhance target selectivity and membrane permeability while retaining the critical halogenated benzamide pharmacophore.
| Evidence Dimension | APS kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog. |
| Comparator Or Baseline | 5-bromo-2-chloro-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide: IC₅₀ = 0.01 µM |
| Quantified Difference | Structural difference: 4-fluorophenyl (target) vs. sulfanyl (comparator). Quantitative IC₅₀ difference not available. |
| Conditions | Recombinant E. histolytica APS kinase, pH 8.0, 37 °C [1] |
Why This Matters
Demonstrates that the 5-bromo-2-chloro-benzamide fragment can confer nanomolar enzyme inhibition, supporting prioritization of CAS 391863-11-9 for target-based screening campaigns.
- [1] Mi-Ichi, F.; Ishikawa, T.; Tam, V.K.; Deloer, S.; Hamano, S.; Hamada, T.; Yoshida, H. (2019). Characterization of Entamoeba histolytica adenosine 5′-phosphosulfate (APS) kinase, validation as a target and provision of leads for the development of new drugs against amoebiasis. PLoS Neglected Tropical Diseases, 13, e0007633. Data curated in BRENDA ligand entry BNNYKHKHVTUBKT. View Source
